molecular formula C11H22O3 B8287505 (1-Methoxycyclohexyl)(tert-butyl) peroxide

(1-Methoxycyclohexyl)(tert-butyl) peroxide

Cat. No.: B8287505
M. Wt: 202.29 g/mol
InChI Key: YWBXHUFGIKQLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxycyclohexyl)(tert-butyl) peroxide is a useful research compound. Its molecular formula is C11H22O3 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

1-tert-butylperoxy-1-methoxycyclohexane

InChI

InChI=1S/C11H22O3/c1-10(2,3)13-14-11(12-4)8-6-5-7-9-11/h5-9H2,1-4H3

InChI Key

YWBXHUFGIKQLKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC1(CCCCC1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixed solution consisting of 16.4 g of dimethyl sulfoxide and 1.2 g of p-toluenesulfonic acid was kept at 20° C., and another mixed solution consisting of 28.9 g of cyclohexanone-dimethylacetal and 18.5 g of 1,1-dimethylethyl hydroperoxide was dropwise added to the former mixed solution. The resulting solution has an acid concentration of 0.1 mol/kg of the solution. The solution was stirred at 20° C. for 3 hours to complete the reaction. Then, 20 ml of petroleum ether was added to the solution, and the resulting solution was washed with 10 ml of water, then with 50 ml of a 5% NaOH aqueous solution, and further with 20 ml of water 3 times, and then dried by means of anhydrous sodium sulfate. The solvent was distilled off from the dried solution under vacuum to obtain 26.1 g (yield: 57%) of crude 1-methoxy-1-(1,1-dimethylethylperoxy)cyclohexane having a purity of 89%. The resulting crude peroxyketal was distilled at 40°-45° C. under a vacuum of 1 mmHg to obtain a purified peroxyketal having a purity of 99%.
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Quantity
16.4 g
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.